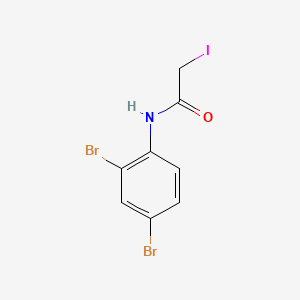
2',4'-Dibromo-2-iodoacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dibromo-2-iodoacetanilide is an organic compound with the molecular formula C8H7Br2INO It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dibromo-2-iodoacetanilide typically involves the bromination and iodination of acetanilide derivatives. One common method involves the oxidative bromination and iodination of dimethylacetanilides. For bromination, a mixture of potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid is used. Iodination is carried out using a mixture of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for 2’,4’-Dibromo-2-iodoacetanilide are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dibromo-2-iodoacetanilide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Bromination: Potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid.
Iodination: Hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and iodination of acetanilide derivatives typically yield regioisomers based on the position of substitution on the aromatic ring .
Scientific Research Applications
2’,4’-Dibromo-2-iodoacetanilide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and iodine atoms into aromatic compounds.
Biology: Potential use in the study of halogenated organic compounds and their biological activities.
Industry: Used in the development of new materials and chemical processes that require halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2’,4’-Dibromo-2-iodoacetanilide involves its ability to undergo substitution reactions, where the bromine and iodine atoms can be replaced with other functional groups. This reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the aromatic ring towards nucleophilic substitution. The specific molecular targets and pathways involved depend on the context of its use in chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Iodoacetanilide: A related compound where only an iodine atom is substituted on the acetanilide structure.
4-Bromo-2-iodoaniline: Another similar compound with bromine and iodine substitutions on an aniline derivative.
Uniqueness
2’,4’-Dibromo-2-iodoacetanilide is unique due to the presence of both bromine and iodine atoms on the acetanilide structure
Properties
CAS No. |
73623-36-6 |
|---|---|
Molecular Formula |
C8H6Br2INO |
Molecular Weight |
418.85 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6Br2INO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
InChI Key |
YASONIVVDRCKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















